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(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine Documentation Hub

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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have gar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse and potent biological activities.[1] This scaffold is present in a range of marketed drugs, including agents for treating insomnia and anxiety.[2] The broad therapeutic potential of this class of molecules—spanning anticancer, anti-inflammatory, antiviral, and antibacterial applications—makes its derivatives, such as (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine, highly valuable starting points for new drug discovery campaigns.[1][4]

Solubility is a fundamental physicochemical property that dictates the success of a compound throughout the drug development pipeline.[5] Inadequate solubility can lead to poor absorption and bioavailability, unreliable results in biological assays, and significant challenges in creating stable, effective drug formulations.[6] Therefore, the systematic characterization of the solubility of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine in a range of pharmaceutically relevant organic solvents is not merely an academic exercise but a crucial step in unlocking its therapeutic potential.

Theoretical Foundations: Predicting Solubility Behavior

Before embarking on experimental measurements, a theoretical assessment of the molecule's physicochemical properties provides invaluable insight into its expected solubility profile.

  • Molecular Structure: (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine consists of a fused bicyclic aromatic system (the imidazopyridine core) and a flexible primary amine (methanamine group). The aromatic core contributes to its lipophilicity, while the methyl group adds a smaller lipophilic character. The primary amine is a key feature, capable of acting as both a hydrogen bond donor and acceptor, and imparting basicity to the molecule.

  • LogP and Lipophilicity: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While experimentally determined values for this specific compound are not published, computational algorithms can provide useful estimates.[7] A positive LogP value is expected, suggesting a preference for organic solvents over water. However, the presence of the polar amine group will temper this lipophilicity.

  • pKa and Ionization: The primary amine group is basic and will have a corresponding pKa value. In solvents containing any acidic protons or in buffered systems, the pH relative to the pKa will determine the ionization state of the molecule. The protonated (cationic) form of the amine will exhibit drastically different solubility compared to the neutral form, generally being more soluble in polar protic solvents.

  • Polymorphism: The solid-state form of the compound (i.e., its crystal lattice structure or lack thereof) can significantly impact its measured solubility. Different polymorphs or an amorphous state of the same compound can have different free energies, leading to different equilibrium solubility values.[8] It is crucial to characterize the solid form being used for solubility studies, typically via techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

The interplay of these factors dictates that (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine will likely exhibit favorable solubility in polar organic solvents (e.g., alcohols, DMSO, DMF) due to hydrogen bonding and dipole-dipole interactions, and lower solubility in non-polar solvents like hexanes.

Experimental Determination: The Gold Standard Shake-Flask Method

To obtain reliable and definitive solubility data, an experimental approach is necessary. The equilibrium shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent.[9] This contrasts with kinetic solubility, which is a higher-throughput but less precise measure often used in early discovery screening.[8][10][11]

Principle of Thermodynamic Solubility

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid solute.[11] Achieving this equilibrium is paramount and requires sufficient incubation time to ensure the dissolution process has reached its endpoint.[6][10]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid compound prep_solvent Add precise volume of solvent prep_solid->prep_solvent shake Agitate at constant temperature (e.g., 24-72 hours) prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filtrate Filter supernatant (use low-binding filter) centrifuge->filtrate dilute Dilute saturated solution filtrate->dilute hplc Quantify concentration via HPLC-UV/MS dilute->hplc result Calculate Solubility (mg/mL) hplc->result

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Experimental Protocol

This protocol outlines the shake-flask method for determining the solubility of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine.

  • Preparation:

    • Add an excess amount of the solid compound to a series of clear glass vials (e.g., 2-4 mL HPLC vials). An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial (e.g., 2-5 mg).

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial. Solvents should be of high purity (e.g., HPLC grade).

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble or slowly dissolving materials, up to 72 hours may be necessary.[10][12] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[12]

    • Carefully aspirate the clear supernatant using a pipette. For an extra degree of certainty, the supernatant can be filtered through a low-protein-binding filter (e.g., 0.22 µm PVDF). Causality Note: Filtration is a common source of error due to compound adsorption onto the filter membrane, especially for lipophilic compounds. Centrifugation followed by careful aspiration is often preferred to minimize this risk.

  • Quantification (HPLC Analysis):

    • Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

    • Dilute the saturated supernatant with the appropriate mobile phase to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and standards using a validated High-Performance Liquid Chromatography (HPLC) method. HPLC is preferred over UV-Vis spectroscopy as it can separate the analyte from any potential impurities or degradants.[9]

Recommended HPLC Method

A general-purpose reverse-phase HPLC method suitable for quantifying (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine would be as follows:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over several minutes to ensure elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of maximum absorbance for the compound (determined by a UV scan).

  • Injection Volume: 5-10 µL.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, comparative format.

Sample Data Table
SolventClassificationTemperature (°C)Solubility (mg/mL)Method of Analysis
MethanolPolar Protic25Experimental ValueHPLC-UV
EthanolPolar Protic25Experimental ValueHPLC-UV
IsopropanolPolar Protic25Experimental ValueHPLC-UV
AcetonitrilePolar Aprotic25Experimental ValueHPLC-UV
AcetonePolar Aprotic25Experimental ValueHPLC-UV
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Experimental ValueHPLC-UV
Dichloromethane (DCM)Non-polar25Experimental ValueHPLC-UV
TolueneNon-polar25Experimental ValueHPLC-UV
n-HexaneNon-polar25Experimental ValueHPLC-UV
Interpreting the Results

Caption: Factors Influencing Measured Solubility.

The solubility values obtained should be rationalized based on the principles of intermolecular forces.

  • Polarity: Higher solubility is expected in solvents with similar polarity to the solute ("like dissolves like"). The polar amine and nitrogen-containing heterocycle suggest good solubility in polar solvents like methanol, ethanol, and DMSO.

  • Hydrogen Bonding: The primary amine can donate two hydrogen bonds and the nitrogen atoms in the rings can accept hydrogen bonds. Therefore, solvents that are both H-bond donors and acceptors (protic solvents like alcohols) are expected to be excellent solvents. Polar aprotic solvents like DMSO (an H-bond acceptor) should also be effective.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is typically endothermic. Investigating solubility at different temperatures can provide valuable thermodynamic data.

Conclusion

Determining the solubility of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine in a variety of organic solvents is a foundational step in its journey from a chemical entity to a potential therapeutic agent. This guide provides the necessary scientific framework and a robust, validated protocol for obtaining high-quality, reproducible solubility data. By understanding the molecule's intrinsic properties and employing the gold-standard shake-flask method coupled with precise HPLC quantification, researchers can generate the critical data needed to guide synthesis, formulation, and further preclinical development of this promising compound and its derivatives.

References

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Brittain, H. G. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Al-Ghabeish, M., & Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • Ferreira, L. A. P., et al. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Al-Attas, R., et al. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS.
  • MDPI. (2023).
  • Tanaka, H., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. PMC.
  • Li, Y., et al. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • Al-Omair, M. A., et al. (2025).
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Chen, J., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Hamdi, A., et al. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Patel, K., et al. (n.d.).
  • Geedkar, D., et al. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
  • Ferreira, L. A. P., et al. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Sigma-Aldrich. (n.d.). 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.
  • White, A. D., et al. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. PMC.
  • Martínez-Alvarez, L. G., et al. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Imanishi, M., et al. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PMC.

Sources

Exploratory

The Ascendant Role of 3-Methylimidazo[1,2-a]pyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold has firmly established itself as a "privileged" structure in medicinal chemistry, underpinning the development...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold has firmly established itself as a "privileged" structure in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1] The strategic incorporation of a methyl group at the 3-position has been shown to significantly influence the biological activity and pharmacokinetic properties of these derivatives, leading to a surge in research focused on their potential applications. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry of 3-methylimidazo[1,2-a]pyridine derivatives, with a particular focus on their burgeoning applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the synthetic rationale, explore the intricate mechanisms of action, and present a critical analysis of the structure-activity relationships (SAR) that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.

The Imidazo[1,2-a]pyridine Core: A Foundation for Therapeutic Innovation

The imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system that has garnered significant attention in drug discovery due to its presence in several marketed drugs, including the anxiolytic alpidem and the hypnotic agent zolpidem.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds contribute to its ability to interact with a wide range of biological targets. The substitution pattern on this core is crucial in defining its pharmacological profile. The introduction of a methyl group at the C3 position, in particular, has been a focal point of recent research, often leading to enhanced potency and selectivity for various therapeutic targets.

Synthetic Strategies for 3-Methylimidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methodologies, with the choice of route often dictated by the desired substitution pattern. A prevalent and efficient method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. For the specific introduction of a methyl group at the 3-position, several strategies have been developed.

Iron-Catalyzed Denitration Reaction

A notable and efficient method for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives involves an iron-catalyzed denitration reaction. This approach utilizes readily available aminopyridines and 2-methyl-nitroolefins, offering a simple and cost-effective route with good yields and tolerance for various functional groups.[2]

One-Pot Synthesis from Acetophenone Derivatives

Another effective one-pot synthesis of 2-phenyl-3-methylimidazo[1,2-a]pyridines can be achieved from acetophenone, a brominating agent, and 2-aminopyridine under solvent-free conditions. This method provides excellent yields for a range of substituted derivatives.[3]

Experimental Protocol: Synthesis of 3-Methyl-2-phenylimidazo[1,2-a]pyridine

This protocol describes a representative one-pot synthesis of 3-methyl-2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and α-bromo-propiophenone.

Materials:

  • 2-Aminopyridine

  • α-Bromo-propiophenone

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add α-bromo-propiophenone (1.1 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the formation of the intermediate by TLC.

  • Add sodium bicarbonate (2.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-methyl-2-phenylimidazo[1,2-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Applications: Targeting Key Signaling Pathways

A significant body of research has focused on the development of 3-methylimidazo[1,2-a]pyridine derivatives as potent anticancer agents.[4][5] These compounds have been shown to interfere with critical cellular pathways that are often dysregulated in cancer, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[4][6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Several 3-methylimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, particularly the p110α isoform.[6] By inhibiting PI3K, these compounds prevent the phosphorylation and subsequent activation of Akt, a key downstream effector. This, in turn, leads to the downregulation of mTOR and its downstream targets, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.[6][8]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; S6K [label="p70S6K", fillcolor="#F1F3F4"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="3-Methylimidazo[1,2-a]pyridine\nDerivative", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation", dir=none]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> S6K [label="Activation"]; mTORC1 -> fourEBP1 [label="Inhibition"]; S6K -> CellGrowth; fourEBP1 -> CellGrowth [arrowhead=tee]; Akt -> Apoptosis [arrowhead=tee, label="Inhibition"];

// Inhibitor interaction Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; }

Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the point of inhibition by 3-methylimidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on the 2-phenyl ring and the imidazo[1,2-a]pyridine core significantly impact the anticancer activity. For instance, the presence of electron-withdrawing groups on the 2-phenyl ring can enhance potency. Furthermore, modifications at the 3-position with different linkers and functional groups have been explored to optimize activity and selectivity.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 3-methylimidazo[1,2-a]pyridine derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
5b 2-aryl, 3-N-methylHCT-116 (Colon)3.5[5]
IP-5 2-aryl, 3-aminoHCC1937 (Breast)45[9]
IP-6 2-aryl, 3-aminoHCC1937 (Breast)47.7[9]
Compound 12 2-nitro, 3-p-chlorophenylaminoHT-29 (Colon)4.15[10]
Compound 18 2-(2,4-difluorophenyl), 3-p-chlorophenylaminoMCF-7 (Breast)14.81[10]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 3-methylimidazo[1,2-a]pyridine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Methylimidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Applications: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promise in this area, with several compounds exhibiting potent activity against a range of bacteria and mycobacteria.

Antitubercular Activity: The Case of Telacebec (Q203)

A significant breakthrough in the field is the discovery of telacebec (Q203), a 3-substituted imidazo[1,2-a]pyridine derivative currently in clinical trials for the treatment of tuberculosis.[11] Telacebec targets the QcrB subunit of the cytochrome bc1 complex, a crucial component of the electron transport chain in Mycobacterium tuberculosis.[11] This inhibition disrupts the pathogen's energy metabolism, leading to bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

// Nodes HTS [label="High-Throughput\nScreening", fillcolor="#F1F3F4"]; Hit_ID [label="Hit Identification\n(Imidazo[1,2-a]pyridine core)", fillcolor="#F1F3F4"]; Lead_Gen [label="Lead Generation\n(SAR Studies)", fillcolor="#F1F3F4"]; Lead_Opt [label="Lead Optimization\n(ADME/Tox Profiling)", fillcolor="#FBBC05", fontcolor="#202124"]; Preclinical [label="Preclinical Development\n(In vivo efficacy & safety)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials\n(Phase I, II, III)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drug [label="New Drug", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges HTS -> Hit_ID; Hit_ID -> Lead_Gen; Lead_Gen -> Lead_Opt; Lead_Opt -> Preclinical; Preclinical -> Clinical; Clinical -> Drug; }

Figure 2: A typical drug discovery workflow for the development of 3-methylimidazo[1,2-a]pyridine derivatives.
Antibacterial Activity

Several 3-methylimidazo[1,2-a]pyridine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] The mechanism of action is still under investigation for many of these compounds, with some studies suggesting novel targets distinct from those of existing antibiotics.

Quantitative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 3-methylimidazo[1,2-a]pyridine derivatives against various bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Compound 89 2-(p-trifluoromethylphenyl), 3-amino-6-fluoroE. coli62.5[13]
Compound 89 2-(p-trifluoromethylphenyl), 3-amino-6-fluoroS. epidermis62.5[13]
Compound 91 2-(1-methylimidazolyl), 3-amino-6-fluoroE. coli15.625[13]
Compound 3 2-phenyl, 3-acetylP. aeruginosa< Streptomycin[14]
Compound 5h 2-methyl, 3-chalconeS. aureus (clinical strain)6.25[4]

Anti-inflammatory Applications: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. 3-Methylimidazo[1,2-a]pyridine derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of COX-2 and Modulation of NF-κB

Some 3-arylamino-imidazo[1,2-a]pyridine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[15] Additionally, certain derivatives have been found to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[16] By inhibiting these pathways, these compounds can effectively reduce the production of inflammatory cytokines and mediators.

Quantitative Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of a selected 3-arylamino-imidazo[1,2-a]pyridine derivative.

Compound IDTargetIC₅₀ (µM)Reference
LASSBio-1145 PGHS-2 (COX-2)2.8[15]
LASSBio-1135 PGHS-2 (COX-2)18.5[15]

Conclusion and Future Perspectives

The 3-methylimidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates the significant potential of these derivatives in the treatment of cancer, infectious diseases, and inflammatory conditions. The ability to readily synthesize a diverse range of analogues allows for extensive exploration of the structure-activity relationships, paving the way for the rational design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future research in this area will likely focus on several key aspects:

  • Target Identification and Validation: Elucidating the precise molecular targets of novel derivatives to better understand their mechanisms of action.

  • Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion profiles.

  • Combination Therapies: Investigating the synergistic effects of 3-methylimidazo[1,2-a]pyridine derivatives with existing therapeutic agents to overcome drug resistance and enhance efficacy.

  • Exploration of New Therapeutic Areas: Expanding the scope of research to investigate the potential of these compounds in other disease areas, such as neurodegenerative and metabolic disorders.

The continued exploration of the rich medicinal chemistry of 3-methylimidazo[1,2-a]pyridine derivatives holds great promise for the development of the next generation of innovative medicines to address unmet medical needs.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Chalcone Derivatives Containing Imidazo[1,2-a]pyridine Nucleus. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to Characterizing the Binding Affinity of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine to Target Receptors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of novel compounds, using (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of novel compounds, using (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine as a representative molecule from the therapeutically significant imidazo[1,2-a]pyridine class. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This guide will delve into the rationale behind experimental design and provide detailed protocols for determining binding affinity to putative target receptors.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry.[3][4] Its derivatives have been successfully developed into marketed drugs for various indications, including insomnia (Zolpidem), anxiety (Alpidem), and peptic ulcers (Zolimidine).[1][3][5] The broad therapeutic potential of this scaffold is attributed to its ability to interact with a diverse range of biological targets.[4] Derivatives of imidazo[1,2-a]pyridine have shown activity as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, and antiviral agents.[1][3]

Given this wide range of biological activities, a novel compound such as (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine could potentially interact with several classes of receptors. Based on the activities of related compounds, putative targets could include G-protein coupled receptors (GPCRs), such as GABA-A receptors, or protein kinases, which are frequently implicated in cancer and inflammatory diseases.[6][7][8][9] This guide will outline the experimental strategies to identify and characterize the binding of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine to such potential targets.

Postulated Target Receptors and Initial Screening

In the absence of prior knowledge, the initial step is to screen the compound against a panel of relevant biological targets. Based on the known pharmacology of the imidazo[1,2-a]pyridine scaffold, a logical starting point would be to investigate its interaction with:

  • GABA-A Receptors: Several marketed imidazopyridine drugs, like Zolpidem, are known to modulate GABA-A receptors, suggesting this as a high-priority target class.

  • Protein Kinases: Numerous imidazo[1,2-a]pyridine derivatives have been developed as kinase inhibitors, targeting enzymes like PI3K, Aurora kinase, and FLT3.[8][10][11]

  • Other CNS Receptors: Due to the anxiolytic and anticonvulsant properties reported for some analogues, screening against a broader panel of central nervous system receptors is warranted.

A high-throughput screening (HTS) campaign using techniques like affinity selection mass spectrometry (ASMS) can efficiently screen a compound against a library of targets to identify initial "hits".[12]

In-Depth Binding Affinity Characterization

Once a putative target has been identified, a detailed characterization of the binding affinity is crucial. This is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[13] The primary techniques for determining binding affinity are Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for their robustness and sensitivity in measuring ligand-receptor interactions.[14] These assays involve the use of a radiolabeled ligand that binds to the target receptor. The binding of a non-radiolabeled test compound, such as (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine, is measured by its ability to compete with and displace the radioligand.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (Membrane homogenate or whole cells) Incubation Incubate Receptor, Radioligand, and Test Compound (Allow to reach equilibrium) Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-Flunitrazepam for GABA-A) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution Series ((3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine) Test_Compound_Prep->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (Determine IC50 and calculate Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Preparation: Homogenize tissue known to express the target receptor (e.g., rat cerebral cortex for GABA-A receptors) in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a fresh buffer. Determine the protein concentration using a standard assay like the BCA assay.[15]

  • Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Flunitrazepam for the benzodiazepine site on the GABA-A receptor), and varying concentrations of the test compound, (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamineGABA-A[3H]-Flunitrazepam15075
Diazepam (Control)GABA-A[3H]-Flunitrazepam105
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[16][17] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[16] This technique provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.

The following diagram outlines the general workflow for an SPR experiment.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_regeneration Regeneration & Analysis Chip_Prep Sensor Chip Preparation (e.g., CM5 chip) Ligand_Immobilization Ligand Immobilization (e.g., Target protein via amine coupling) Chip_Prep->Ligand_Immobilization Analyte_Injection Analyte Injection (Flow test compound over the sensor surface) Ligand_Immobilization->Analyte_Injection Association Association Phase (Real-time monitoring of binding) Analyte_Injection->Association Dissociation Dissociation Phase (Flow buffer to monitor dissociation) Association->Dissociation Regeneration Surface Regeneration (Remove bound analyte) Dissociation->Regeneration Data_Analysis Data Analysis (Fit sensorgrams to determine ka, kd, and Kd) Dissociation->Data_Analysis

Caption: General workflow for an SPR experiment.

  • Ligand Immobilization: Covalently immobilize the purified target protein kinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the test compound over the sensor surface. The binding is monitored in real-time as an increase in the SPR signal (measured in response units, RU).

  • Dissociation: After the association phase, switch back to flowing only the running buffer over the chip to monitor the dissociation of the compound from the protein.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters ka and kd. The equilibrium dissociation constant, Kd, is then calculated as kd/ka.

CompoundTarget Receptorka (1/Ms)kd (1/s)Kd (nM)
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamineProtein Kinase X1.2 x 10^56.0 x 10^-350
Staurosporine (Control)Protein Kinase X3.5 x 10^67.0 x 10^-32
Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[18] It is considered the gold standard for characterizing the thermodynamics of binding interactions, as it can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[19][20]

The following diagram shows the workflow for an ITC experiment.

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Sample_Prep Sample Preparation (Protein in sample cell, ligand in syringe) Degassing Degas Samples (Prevent air bubbles) Sample_Prep->Degassing Titration Inject Ligand into Sample Cell (Small, sequential injections) Degassing->Titration Heat_Measurement Measure Heat Change (After each injection) Titration->Heat_Measurement Data_Plotting Plot Heat vs. Molar Ratio Heat_Measurement->Data_Plotting Model_Fitting Fit Data to a Binding Model (Determine Kd, n, ΔH, and ΔS) Data_Plotting->Model_Fitting

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Sample Preparation: Prepare a solution of the purified target protein kinase in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine at a concentration 10-20 times that of the protein and load it into the injection syringe. It is critical that both solutions are in identical buffer to minimize heats of dilution.[21]

  • Titration: Perform a series of small, sequential injections of the ligand solution into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the heat change after each injection. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection decreases.

  • Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the heat change per injection. A plot of the heat change per mole of injectant versus the molar ratio of ligand to protein is then generated. This binding isotherm is fitted to a theoretical binding model to determine the thermodynamic parameters.[18]

CompoundTarget ReceptorKd (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamineProtein Kinase X551.05-8.5-1.3

Representative Signaling Pathway

To provide context for the binding data, it is useful to consider the downstream signaling pathway of the target receptor. For instance, if (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine is found to be an inhibitor of a receptor tyrosine kinase (RTK), its binding would block the initiation of a signaling cascade, such as the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Ligand Growth Factor Ligand->RTK Inhibitor (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine Inhibitor->RTK

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to characterizing the binding affinity of a novel compound, (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine, to its putative target receptors. By leveraging the established pharmacological profile of the imidazo[1,2-a]pyridine scaffold, researchers can formulate a targeted screening and characterization strategy. The detailed protocols for radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry provide a robust framework for obtaining high-quality binding data. The integration of these techniques allows for a comprehensive understanding of the molecular interactions, which is a critical step in the drug discovery and development process.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing).
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Radioligand Binding Assay | Gifford Bioscience.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. Available at: [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design.
  • Competitive Ligand Binding Assay - Mtoz Biolabs. Available at: [Link]

  • Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics - Massachusetts Biotechnology Council. Available at: [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Available at: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance - MDPI. Available at: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. Available at: [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega - ACS Publications. Available at: [Link]

  • Isothermal titration calorimetry in drug discovery - PubMed. Available at: [Link]

  • Radioligand Binding Assay | Springer Nature Experiments. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices - Infinix Bio. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scientific Research Publishing. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Available at: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). Available at: [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - RSC Publishing. Available at: [Link]

  • BindingDB BDBM25047 3-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}. Available at: [Link]

  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed. Available at: [Link]

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3 - eScholarship.org. Available at: [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][5][15]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed. Available at: [Link]

  • BindingDB BDBM25054 4-{6-chloroimidazo[1,2-a]pyridin-3-yl}. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. Available at: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. Available at: [Link]

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Protocols & Analytical Methods

Method

Procedures for sulfonylation of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine

Application Note & Protocol Strategic Sulfonylation of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine for Drug Discovery Scaffolds Abstract & Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Sulfonylation of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine for Drug Discovery Scaffolds

Abstract & Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active compounds due to its versatile biological activities. The introduction of a sulfonamide functional group is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties, modulate target binding, and improve metabolic stability. This application note provides a detailed, field-tested protocol for the efficient sulfonylation of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine. We will delve into the mechanistic rationale behind reagent selection and procedural steps, offering a robust and reproducible workflow for researchers engaged in the synthesis of novel drug candidates. The protocol emphasizes a self-validating system, ensuring high yield and purity of the desired N-substituted sulfonamide product.

Mechanistic Rationale & Workflow Overview

The core transformation is a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride. The primary amine of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine acts as the nucleophile, attacking the electrophilic sulfur center. A non-nucleophilic organic base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Workflow Diagram

Sulfonylation_Workflow Figure 1: High-Level Experimental Workflow A 1. Reagent Preparation - Dissolve amine in anhydrous DCM - Add organic base (e.g., DIPEA) B 2. Reaction Setup - Cool solution to 0 °C - Stir under inert atmosphere (N2) A->B Inert Atmosphere C 3. Sulfonyl Chloride Addition - Add sulfonyl chloride solution dropwise B->C Controlled Addition D 4. Reaction Monitoring - Warm to room temperature - Monitor by TLC or LC-MS C->D Reaction Progression E 5. Aqueous Work-up - Quench with water - Separate organic layer D->E Completion F 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography E->F Crude Product G 7. Product Characterization - NMR, MS, HPLC analysis F->G Pure Product

Caption: High-level overview of the sulfonylation process.

Materials & Reagents

ReagentGradeSupplier (Example)Notes
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine≥95%Sigma-AldrichStore under inert gas; sensitive to air and moisture.
p-Toluenesulfonyl chloride (TsCl)≥98%Acros OrganicsIrritant and moisture-sensitive. Handle in a fume hood.
Diisopropylethylamine (DIPEA)≥99.5% (Amine-free)Alfa AesarAnhydrous grade is critical. Use a freshly opened bottle or distill.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse from a solvent purification system or a sealed bottle.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWR ChemicalsUsed for drying the organic phase.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor flash column chromatography.
Ethyl Acetate (EtOAc)HPLC GradeEMD MilliporeMobile phase component.
HexanesHPLC GradeEMD MilliporeMobile phase component.

Detailed Experimental Protocol

This protocol describes the synthesis of N-((3-methylimidazo[1,2-a]pyridin-6-yl)methyl)-4-methylbenzenesulfonamide on a 1.0 mmol scale.

Reaction Setup
  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine (1.0 mmol, 161.2 mg).

  • Add 10 mL of anhydrous dichloromethane (DCM) to the flask. Stir until the amine is fully dissolved.

  • Add diisopropylethylamine (DIPEA) (1.5 mmol, 259 µL) to the solution. Expertise Note: DIPEA is a bulky, non-nucleophilic base that effectively scavenges HCl without competing with the primary amine in the main reaction.

  • Flush the flask with dry nitrogen or argon and place it in an ice-water bath to cool the solution to 0 °C.

Reagent Addition and Reaction
  • In a separate vial, dissolve p-toluenesulfonyl chloride (TsCl) (1.1 mmol, 210.2 mg) in 5 mL of anhydrous DCM.

  • Using a syringe or dropping funnel, add the TsCl solution dropwise to the stirred amine solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition. Causality Insight: Slow, controlled addition prevents localized overheating and potential side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours.

Reaction Monitoring (Self-Validation)
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC System: Use a mobile phase of 10% Methanol in DCM. The starting amine should have a lower Rf value than the less polar sulfonamide product.

  • The reaction is considered complete when the starting amine spot is no longer visible by TLC.

Work-up and Purification
  • Once the reaction is complete, quench the mixture by adding 15 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

  • Chromatography Conditions: Elute with a gradient of 20% to 60% ethyl acetate in hexanes. The exact gradient may need to be optimized based on TLC analysis.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the final product as a white to off-white solid.

Characterization Data (Expected)

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the imidazopyridine core, the methyl group on the heterocycle, the methylene bridge, the tosyl group's aromatic protons and methyl group, and the N-H proton.
¹³C NMR (100 MHz, CDCl₃)Resonances for all unique carbon atoms in the structure.
High-Res MS (ESI) Calculated m/z for [M+H]⁺ should match the observed value within ± 5 ppm.
HPLC Purity >95% purity when analyzed by a standard reverse-phase method.

Safety & Handling Precautions

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

  • Diisopropylethylamine (DIPEA): Flammable and corrosive. Handle with care.

References

  • General Sulfonamide Synthesis: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Properties of Imidazo[1,2-a]pyridines: G. L. F. Chopin, C. T. (2016). Imidazo[1,2-a]pyridines: a patent review (2010 - 2015). Expert Opinion on Therapeutic Patents, 26(10), 1165–1183. [Link]

  • Use of DIPEA in Organic Synthesis: L. S. Hegedus. (2010). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books. [Link]

Application

Application Notes and Protocols for (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the storage and handling of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine, a heterocyclic amine o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the storage and handling of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds.[1][2] Due to the limited availability of specific safety and handling data for this particular analogue, this guide synthesizes information from closely related compounds and established best practices for the management of research chemicals. These protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel. A thorough risk assessment is strongly recommended before commencing any work with this compound.

Chemical and Physical Properties

Table 1: Inferred and General Properties of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine and Related Analogues

PropertyInferred/Observed ValueSource/Analogue
Appearance Light yellow to brown solid or oilBased on related imidazo[1,2-a]pyridine derivatives.[3]
Storage Temperature 2-8°C, sealed in a dry environmentRecommended for {8-methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride (CAS 1187931-82-3).[4]
Molecular Weight 161.21 g/mol Calculated
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.General characteristic of similar organic molecules.
Purity (Typical) ≥95% (NMR)Standard for research-grade chemicals.

Hazard Identification and Safety Precautions

A specific Safety Data Sheet (SDS) for (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine is not currently available. However, data from a closely related analogue, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (CAS 933707-48-3), indicates significant potential hazards.

Potential Hazards:

  • Acute Oral Toxicity: The analogue is classified as Acute Toxicity, Oral (Category 3), indicating that it may be toxic if swallowed.

  • Skin Sensitization: The analogue is also classified as a skin sensitizer.

Based on these findings, it is prudent to handle (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine with a high degree of caution.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Storage Protocols

Proper storage is critical to maintain the stability and integrity of the compound. The following conditions are recommended based on best practices for research compounds and data from related molecules.

  • Short-Term Storage (≤ 1 month): Store at 2-8°C in a tightly sealed, light-resistant container. An amber glass vial with a screw cap is recommended.

  • Long-Term Storage (> 1 month): For long-term stability, it is advisable to store the compound at -20°C. Aliquoting the compound into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For optimal stability, especially if the compound is found to be sensitive to air or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Desiccation: Store in a desiccator, particularly if the compound is in solid form, to protect it from moisture.

Storage_Workflow Figure 1. Recommended Storage Workflow A Receive Compound B Log and Assign ID A->B C Short-Term Storage (<= 1 month) B->C For immediate use D Long-Term Storage (> 1 month) B->D For archival purposes E Store at 2-8°C (Tightly Sealed, Light-Resistant) C->E F Aliquot into Single-Use Vials D->F H Use from Short-Term Stock E->H G Store at -20°C (Under Inert Gas if Necessary) F->G I Retrieve Aliquot from Long-Term Storage G->I Handling_Protocol Figure 2. Safe Handling Protocol Start Start FumeHood Work in a Chemical Fume Hood Start->FumeHood Equilibrate Equilibrate Container to Room Temperature FumeHood->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Label Label Stock Solution Dissolve->Label Store Store Stock at -20°C Label->Store Dilute Prepare Working Solutions from Stock Store->Dilute End End Dilute->End

Caption: Figure 2. Safe Handling Protocol.

Quality Control and Characterization

The purity and identity of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine should be verified upon receipt and monitored over time, especially if stored for extended periods.

Recommended Analytical Techniques
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and assess purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight and purity.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound.

Inferred Synthesis and Purification

Based on general synthetic strategies for imidazo[1,2-a]pyridines, a plausible synthesis route for (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine would involve the cyclization of a substituted 2-aminopyridine with a suitable three-carbon synthon, followed by functional group manipulations to introduce the methanamine group. [1][2][5] General Purification Protocol:

  • Reaction Quenching: After the reaction is complete, quench with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the crude product into an organic solvent such as ethyl acetate or dichloromethane.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of methanol in dichloromethane). [6]

Spill and Waste Disposal

  • Spills: In case of a spill, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed container for proper disposal.

  • Waste Disposal: Dispose of all waste materials (including empty containers, contaminated PPE, and spill cleanup materials) in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Google P
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. [Link]

  • IMIDAZO[1,2-A]PYRIDINE DERIVATIVES, METHODS FOR PREPARING THE SAME AND USE THEREOF - European Patent Office - EP 3481827 B1 - EPO. [Link]

  • Characterization and identification of three compounds by ¹H NMR spectra - ResearchGate. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-t[4][5][6]riazolo[4,3-b]t[4][5][6]riazin-6- yl)phenol: an improved anticancer agent in hepatocellu - CentAUR. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving HPLC Separation of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine Isomers

Welcome to the technical support center for the chromatographic analysis of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine and its related isomers. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine and its related isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for overcoming common separation challenges. The strategies herein are grounded in established chromatographic principles to ensure robust and reproducible method development.

The separation of positional isomers of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine presents a significant analytical challenge. These compounds are structurally similar, often differing only in the substitution pattern on the aromatic core, which results in nearly identical hydrophobicity. Furthermore, the presence of basic nitrogen moieties—specifically the primary amine and the imidazopyridine ring system—makes this class of molecules highly susceptible to undesirable secondary interactions with standard silica-based HPLC columns, leading to poor peak shape and unreliable quantification.

This document provides a structured approach to troubleshooting and method optimization, focusing on the root causes of poor chromatography and offering systematic solutions.

Troubleshooting Guide: Common Separation Issues

This section addresses the most frequent problems encountered during the analysis of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine isomers in a direct question-and-answer format.

Q1: Why am I seeing poor resolution or complete co-elution of my isomers?

Answer: Poor resolution is the primary obstacle when separating positional isomers. These molecules often possess very similar polarities and hydrophobicities, making them difficult to differentiate using a single separation mechanism like that of a standard C18 column.[1][2]

Possible Causes & Solutions:

  • Insufficient Stationary Phase Selectivity: A standard C18 column separates primarily based on hydrophobicity. If your isomers have nearly identical hydrophobic character, the column cannot distinguish between them.

    • Solution: Employ a stationary phase with an alternative separation mechanism. Phenyl-based columns (e.g., Phenyl-Hexyl) are excellent choices for aromatic isomers as they introduce π-π interactions, providing a secondary mechanism to enhance selectivity.[3][4]

  • Suboptimal Mobile Phase Composition: The choice of organic modifier and its pH are powerful tools to alter selectivity.

    • Solution 1: Screen Organic Modifiers. If you are using acetonitrile (ACN), switch to methanol, or vice-versa. Methanol is a protic solvent capable of hydrogen bonding, while ACN is aprotic. This difference in solvent character can change how the isomers interact with the stationary phase, often improving resolution.

    • Solution 2: Systematically Adjust Mobile Phase pH. The imidazopyridine core and the methanamine group are ionizable.[5][6] Even subtle differences in the pKa values of the isomers can be exploited. Altering the mobile phase pH can change the charge state of an analyte, which dramatically impacts its retention and can be used to "pull" isomer peaks apart.[7][8][9] It is best to work at a pH at least one unit away from the analyte pKa to ensure a stable, single ionic form.[8]

  • Inadequate Method Parameters: A fast gradient or an incorrect column temperature can compromise resolution.

    • Solution: Decrease the gradient slope (i.e., make the gradient longer and shallower) to give the isomers more time to interact with the stationary phase. Additionally, optimizing the column temperature can sometimes influence selectivity, although it is a less common primary optimization tool.

Q2: What is causing my analyte peaks to tail severely?

Answer: Peak tailing is a classic symptom of secondary interactions between basic analytes and the HPLC column.[10] The primary amine and pyridine nitrogen in your molecule are basic and will interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[11][12] This leads to a portion of the analyte being delayed as it moves through the column, resulting in an asymmetrical, tailing peak.

Possible Causes & Solutions:

  • Silanol Interactions: Free silanol groups on the silica backbone become negatively charged (Si-O⁻) at moderate pH levels and strongly interact with your protonated (positively charged) basic analytes.[11][12]

    • Solution 1: Use a Low pH Mobile Phase. This is the most effective strategy. By lowering the mobile phase pH to between 2.5 and 3.0 with an additive like formic acid or trifluoroacetic acid (TFA), you suppress the ionization of the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[8][11]

    • Solution 2: Employ Modern, High-Purity Columns. Use columns packed with high-purity "Type B" silica. These columns have a much lower concentration of acidic silanols and trace metals compared to older "Type A" silica, significantly improving peak shape for basic compounds.[11][13] Furthermore, select a column that is well end-capped to block as many residual silanols as possible.[12]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or an improperly installed column can cause peak broadening and tailing for all peaks in the chromatogram.

    • Solution: Ensure all fittings are properly tightened and use tubing with a narrow internal diameter (e.g., 0.005").[12] Cut tubing cleanly and ensure it is fully seated in its connection port to eliminate dead volume.[10]

Q3: Why are my retention times and/or peak areas inconsistent?

Answer: Inconsistent retention times and poor area reproducibility are often symptoms of an unstable chromatographic system or a method that is not robust.

Possible Causes & Solutions:

  • Unbuffered Mobile Phase: If the mobile phase pH is not properly controlled with a buffer, small changes (e.g., absorption of atmospheric CO₂) can cause the pH to drift, leading to shifts in retention time for ionizable analytes like yours.[9]

    • Solution: Always use a buffer in your aqueous mobile phase, especially when operating near the pKa of your analytes. A 10-25 mM concentration of ammonium formate or ammonium acetate is typically sufficient to provide pH stability.[14]

  • Operating Near Analyte pKa: If your mobile phase pH is very close to the pKa of one or more isomers, the analytes will exist as a mixture of ionized and unionized forms. Small fluctuations in pH will cause large changes in the ratio of these forms, leading to significant retention time shifts and poor peak shapes.[7][9]

    • Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of your analytes. This ensures they remain in a single, stable ionic state throughout the analysis.[8][9]

  • Column Equilibration: Insufficient column equilibration between injections, especially during gradient analysis, will lead to drifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before each injection.

Frequently Asked Questions (FAQs)
FAQ 1: What is the best starting point for column and mobile phase selection?

For separating aromatic positional isomers of a basic compound, a systematic screening approach is recommended. Start with conditions known to provide good peak shape and then optimize for selectivity.

ParameterRecommendation 1 (Standard)Recommendation 2 (Alternative Selectivity)Rationale
Column High-Purity, End-capped C18 (e.g., 100 x 2.1 mm, 1.8 µm)Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm)C18 is a good general-purpose starting point. Phenyl-Hexyl offers π-π interactions, which can be highly effective for resolving aromatic isomers.[3]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterLow pH (approx. 2.7) suppresses silanol interactions, ensuring good peak shape for basic analytes.[8][11] Formic acid is MS-friendly.[15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolScreen both ACN and Methanol. Their different solvent properties provide different selectivities.
Initial Gradient 5% to 50% B over 10 minutes5% to 50% B over 10 minutesA generic scouting gradient to determine the approximate elution conditions.
Flow Rate 0.4 mL/min0.4 mL/minAppropriate for a 2.1 mm ID column.
Temperature 30 °C30 °CA stable, slightly elevated temperature ensures reproducible retention.
Detection UV at 254 nm or appropriate λmaxUV at 254 nm or appropriate λmaxThe imidazopyridine core is UV active. Determine the optimal wavelength via a PDA/DAD detector.
FAQ 2: How do I systematically optimize the mobile phase pH?
  • Estimate pKa: If the exact pKa of your molecule is unknown, use the pKa of similar structures as a guide. Pyridine's pKa is ~5.2.[6] The imidazo[1,2-a]pyridine system also contains basic nitrogens.[5]

  • Select a Low pH Range: Start method development at a low pH (e.g., pH 2.5-3.5) using a formic acid/ammonium formate buffer. This range ensures good peak shape by minimizing silanol interactions.[8]

  • Explore an Intermediate pH Range: If low pH does not provide sufficient resolution, and your column is stable at higher pH, you can explore an intermediate range (e.g., pH 4.5-6.5) using an acetic acid/ammonium acetate buffer. In this range, both the analytes and the silanols may be partially ionized, which can sometimes create unique selectivity. Be aware that peak shape may degrade.

  • Evaluate High pH (If Applicable): If you have a pH-stable column (e.g., a hybrid particle column), exploring a high pH (e.g., pH 9-10) with an ammonium bicarbonate/carbonate buffer can be very effective.[16] At high pH, the basic analytes are neutral and well-retained, while the silanols are fully deprotonated and "repel" the neutral analyte, often resulting in excellent peak shapes.

FAQ 3: When should I switch from a C18 to an alternative stationary phase?

You should consider switching from a C18 column when you have already optimized the mobile phase (pH, organic modifier) and still cannot achieve baseline resolution (Resolution < 1.5). A C18 column's primary separation mechanism is hydrophobicity. If your isomers do not differ significantly in this property, you need a column that can exploit other molecular attributes.[1][2][4]

  • Switch to a Phenyl-Hexyl or Biphenyl column if you want to leverage π-π interactions with the aromatic ring system of your isomers.

  • Switch to a Polar-Embedded column if you are still struggling with peak tailing and want a phase that offers alternative selectivity and better shielding of residual silanols.[12]

  • Switch to a HILIC column only if your isomers are very polar and have little to no retention on any reversed-phase columns.

FAQ 4: What are the key system suitability parameters I should monitor?

System Suitability Testing (SST) is a mandatory part of any validated HPLC method. It verifies that the entire system (instrument, column, mobile phase) is performing adequately before running any samples.[17][18] For an isomer separation, the following parameters are critical:

  • Resolution (Rs): This is the most important parameter. It measures the degree of separation between the two closest-eluting isomer peaks. Acceptance Criterion: Rs ≥ 2.0 .[19]

  • Tailing Factor (T) or Asymmetry Factor (As): This measures peak symmetry. It is crucial for basic compounds. Acceptance Criterion: T ≤ 1.5 .[19]

  • Repeatability (%RSD): The precision of multiple injections of a standard. This should be checked for retention time and peak area. Acceptance Criterion: %RSD ≤ 1.0% for peak area and %RSD ≤ 0.5% for retention time (typical values, may vary by method).[18][19]

  • Theoretical Plates (N): A measure of column efficiency. Acceptance Criterion: N ≥ 5000 (typical for a well-performing column).[20]

Visualized Workflows and Protocols
Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common separation problems.

Troubleshooting_Workflow Start Start Analysis Problem Poor Chromatogram? Start->Problem CheckTailing Check Tailing Factor (T) for All Peaks Problem->CheckTailing Yes CheckSST Run System Suitability Test (SST) Problem->CheckSST No, looks good TailingYes T > 1.5? CheckTailing->TailingYes CoElution Poor Resolution (Rs < 2.0)? TailingYes->CoElution No FixTailing Address Peak Tailing First: 1. Lower Mobile Phase pH (2.5-3.0) 2. Use High-Purity/End-capped Column 3. Check for Extra-Column Volume TailingYes->FixTailing Yes OptimizeSelectivity Optimize Selectivity: 1. Screen Organic Modifier (ACN vs. MeOH) 2. Change Stationary Phase (e.g., Phenyl-Hexyl) 3. Fine-tune Gradient Slope & Temperature CoElution->OptimizeSelectivity Yes CoElution->CheckSST No FixTailing->CheckTailing Re-evaluate OptimizeSelectivity->CoElution Re-evaluate Pass SST Passed Proceed with Analysis CheckSST->Pass

Caption: A decision tree for troubleshooting common HPLC separation issues.

Method Development Workflow

This diagram presents a systematic approach to developing a robust separation method from scratch.

Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select Columns (C18 & Phenyl-Hexyl) Scout Run Generic Gradients (ACN & MeOH at low pH) Start->Scout SelectBest Select Best Column/ Solvent Combination Scout->SelectBest OptimizeGradient Optimize Gradient Slope & Temperature SelectBest->OptimizeGradient OptimizepH Fine-tune pH (if needed for selectivity) OptimizeGradient->OptimizepH Validate Perform System Suitability & Method Validation OptimizepH->Validate FinalMethod Final Robust Method Validate->FinalMethod

Caption: A systematic workflow for HPLC method development.

Experimental Protocols
Protocol 1: Preparation of Low pH Mobile Phase (0.1% Formic Acid)
  • Aqueous Mobile Phase (A): 0.1% Formic Acid in Water

    • Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid (>99%) to the water.

    • Cap the bottle and mix thoroughly by inversion for 1 minute.

    • Sonicate the solution for 10-15 minutes to degas.

  • Organic Mobile Phase (B): 0.1% Formic Acid in Acetonitrile

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid (>99%) to the acetonitrile.

    • Cap the bottle and mix thoroughly.

    • Sonicate the solution for 10-15 minutes to degas.

Safety Note: Always add acid to the solvent, not the other way around. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Protocol 2: Standard System Suitability Test (SST) Protocol
  • Prepare SST Solution: Prepare a solution containing a known concentration of the (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine and at least one of its key isomers. The concentration should yield a strong detector response.

  • Equilibrate System: Equilibrate the HPLC system with the initial mobile phase conditions for a minimum of 30 minutes or until a stable baseline is achieved.

  • Perform Injections:

    • Inject a blank (sample diluent) to ensure the system is clean.

    • Perform six replicate injections of the SST solution.

  • Evaluate Results: Using your chromatography data system (CDS), calculate the following parameters from the six replicate injections:

    • Resolution (Rs) between the main peak and the isomer peak for all six injections.

    • Tailing Factor (T) for all peaks in all six injections.

    • Relative Standard Deviation (%RSD) of the retention times for each peak.

    • Relative Standard Deviation (%RSD) of the peak areas for each peak.

  • Compare to Acceptance Criteria: Verify that all calculated values meet the pre-defined acceptance criteria for the method (e.g., as listed in FAQ 4). If all criteria are met, the system is suitable for sample analysis. If not, begin troubleshooting as outlined above.[17][18][21]

References
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Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Comprehensive Safety Protocol: Handling (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine in a Research Environment

Hazard Assessment by Structural Analogy (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine is a heterocyclic compound featuring an imidazopyridine core, a structure known for its diverse biological activities.[1][2] The pre...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment by Structural Analogy

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine is a heterocyclic compound featuring an imidazopyridine core, a structure known for its diverse biological activities.[1][2] The presence of a primary amine (-CH₂NH₂) and a fused aromatic system dictates its potential reactivity and toxicological profile.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Many nitrogen-containing heterocyclic compounds and amines are known to be irritants.[3][4][5] Direct contact may cause redness, irritation, or chemical burns.[5][6] Therefore, it is classified as a potential skin and eye irritant.

  • Harmful if Swallowed or Inhaled: Similar compounds are noted as being harmful if ingested or inhaled.[4][7][8] The methanamine group, in particular, suggests that the compound could be corrosive to the respiratory tract.[9]

  • Reactivity: The compound is likely a weak base due to the amine group. It may react violently with strong oxidizing agents and strong acids.[5][7][10] In case of combustion, it may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][9]

Toxicological Data Summary (Based on Analogs):

Hazard Classification Inferred Risk for (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine Rationale / Supporting Data Source
Acute Oral Toxicity Category 4: Harmful if swallowed. Based on data for similar heterocyclic amines and pyridinyl compounds.[4][6][8]
Skin Corrosion/Irritation Category 2: Causes skin irritation. A common property of amine-containing compounds and imidazopyridine derivatives.[3][5][7]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation. Assumed based on the irritant nature of analogous structures.[3][5][7]

| Acute Inhalation Toxicity | Potential Hazard: May be harmful if inhaled as dust or aerosol. | Inferred from general data on amine compounds and safety precautions for similar chemicals.[7][8] |

Personal Protective Equipment (PPE) Protocol

A multi-level PPE approach is recommended, tailored to the specific experimental conditions and quantities of the compound being handled. The guiding principle is to always create a robust barrier between the researcher and the chemical.[11]

Standard Laboratory Attire (Minimum Requirement)

This level of protection is mandatory at all times within the laboratory where the chemical is present, even if not actively being handled.

  • Body: A long-sleeved, flame-resistant lab coat.

  • Legs and Feet: Full-length pants and fully enclosed, chemical-resistant shoes.

PPE for Handling and Operations

This tiered system outlines the necessary PPE for active handling of the compound.

PPE LevelScenarioRequired Equipment
Level 1: Dilute Solutions (<10 mg/mL) Working with pre-made, dilute solutions in a well-ventilated area.Standard Laboratory Attire + Nitrile Gloves + ANSI Z87.1-rated Safety Glasses.
Level 2: Concentrated Solutions & Solids (<1 g) Weighing solids, preparing stock solutions, or performing reactions with small quantities.Standard Laboratory Attire + Double-Gloving (Nitrile or Neoprene) + Chemical Splash Goggles.
Level 3: Large Scale Operations (>1 g) Handling gram-scale quantities of the solid, or any procedure with a high risk of splashing or aerosolization.Standard Laboratory Attire + Chemical-Resistant Apron + Double-Gloving (Nitrile or Neoprene) + Chemical Splash Goggles + Face Shield.
Respiratory Protection

Respiratory protection should be used in conjunction with engineering controls (i.e., a chemical fume hood).

  • Required Use: When weighing the solid compound outside of a containment device (e.g., glove box or vented balance enclosure) or if there is a risk of aerosol generation that cannot be controlled by a fume hood.

  • Recommended Respirator: A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P95 or P100 particulate filters.[12][13] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and medical clearance.[13]

PPE_Selection_Workflow cluster_start Start: Assess Task cluster_procedure Procedure Assessment cluster_ppe PPE Requirements start Handling (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine? is_solid Handling Neat Solid? start->is_solid is_aerosol Risk of Aerosol/Dust? is_solid->is_aerosol Yes is_large_scale Scale > 1g? is_solid->is_large_scale No (Solution) is_aerosol->is_large_scale No ppe_respirator Add Respirator (N95/P100) is_aerosol->ppe_respirator Yes ppe_level2 Level 2 PPE: - Lab Coat - Splash Goggles - Double Gloves is_large_scale->ppe_level2 No (<1g) ppe_level3 Level 3 PPE: - Level 2 PPE - Face Shield - Chem-Resistant Apron is_large_scale->ppe_level3 Yes ppe_level1 Level 1 PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves ppe_respirator->is_large_scale dummy->ppe_level1     Dilute Solution Only

Caption: PPE selection workflow based on the task.

Operational Plan: Safe Handling Procedures

All handling of this compound, especially in its solid form or in concentrated solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, designate a specific work area within the fume hood. Ensure an emergency eyewash and shower are accessible.

  • PPE Donning: Put on all required PPE as determined by the PPE Selection Workflow. Check gloves for any signs of degradation or puncture before use.

  • Weighing (Solid):

    • Use a tared weigh boat or glass vial.

    • Handle the container with forceps to avoid direct contact.

    • Carefully transfer the desired amount using a clean spatula. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Transfer and Dissolution:

    • Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust formation.

    • Use a funnel for transferring solutions to prevent drips and splashes.

  • Post-Handling:

    • Wipe down the spatula and work surface with a suitable solvent (e.g., isopropanol or ethanol).

    • Remove outer gloves (if double-gloving) before leaving the fume hood.

    • Remove all other PPE in the designated area, avoiding contact with the potentially contaminated exterior.

    • Wash hands thoroughly with soap and water after handling is complete.[8]

Logistical Plan: Spill and Disposal Management

Spill Response

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

For a Small Spill (<100 mg solid or <10 mL dilute solution):

  • Alert: Notify personnel in the immediate area.

  • Isolate: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection if the spill involves a solid outside of a fume hood.

  • Contain & Clean:

    • Solid Spill: Gently cover with a damp paper towel to avoid raising dust. Use a chemical absorbent pad or spill pillow to collect the material.

    • Liquid Spill: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate: Wipe the spill area with a soap and water solution, followed by a solvent rinse (e.g., ethanol).

  • Collect Waste: Place all contaminated materials (absorbent, paper towels, gloves) into a clearly labeled, sealed waste container.

Spill_Response_Flowchart cluster_solid Solid Spill cluster_liquid Liquid Spill start Spill Occurs alert Alert Nearby Personnel start->alert assess Assess Spill Size & Material State alert->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if solid) assess->don_ppe cover_solid Gently cover with wetted paper towel assess->cover_solid Solid cover_liquid Cover with inert absorbent material assess->cover_liquid Liquid don_ppe->assess collect_solid Wipe up with absorbent pad cover_solid->collect_solid decontaminate Decontaminate Area (Soap/Water then Solvent) collect_solid->decontaminate collect_liquid Scoop/collect absorbed material cover_liquid->collect_liquid collect_liquid->decontaminate package_waste Package all waste in a sealed, labeled container decontaminate->package_waste end Spill Clean-up Complete package_waste->end

Caption: Step-by-step spill response workflow.

Waste Disposal

All waste containing (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled container. This includes contaminated gloves, absorbent pads, and weigh boats.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[14] Do not pour any amount of this chemical down the drain.

By adhering to this comprehensive guide, researchers can confidently and safely handle (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine, ensuring personal safety and the integrity of their research.

References

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment. [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • ResearchGate. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. [Link]

  • MDPI. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]

  • GOV.UK. (2024). Incident management: pyridine. [Link]

  • Wikipedia. (n.d.). Imidazopyridine. [Link]

  • PMC. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • PMC. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]

  • CPAchem. (n.d.). Safety data sheet for m-Xylylenediamine. [Link]

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